

Application Notes and Protocols for Dihydrophaseic Acid Quantification in Seeds

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Compound of Interest

Compound Name: Dihydrophaseic acid

Cat. No.: B1157205

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Introduction

Dihydrophaseic acid (DPA) is a major catabolite of the plant hormone abscisic acid (ABA). The balance between ABA and its catabolites, including DPA, plays a crucial role in regulating key physiological processes in seeds, such as dormancy, germination, and stress responses. [1][2] Accurate quantification of DPA in seeds is therefore essential for understanding these regulatory mechanisms and for developing strategies to improve seed quality and crop resilience.

These application notes provide a detailed protocol for the quantification of **dihydrophaseic acid** in seeds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, extraction, purification, and LC-MS/MS analysis. Additionally, representative data and diagrams of the ABA catabolic pathway and the experimental workflow are presented.

Data Presentation

Table 1: Representative Quantitative Data of **Dihydrophaseic Acid** (DPA) and Abscisic Acid (ABA) in Brassica napus Seeds

Tissue	Developmental Stage	DPA (pmol/g dry mass)	ABA (pmol/g dry mass)
Seeds	24 days after anthesis	High	23300
Valves	24 days after anthesis	97300	Low

Source: Adapted from publicly available data.[3][4] This table illustrates the relative abundance of DPA and ABA in different tissues at a specific developmental stage.

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for **Dihydrophaseic Acid** (DPA) and Deuterated Internal Standard (d6-ABA)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dihydrophaseic Acid (DPA)	281.2	153.1	20
Dihydrophaseic Acid (DPA)	281.2	207.1	15
d6-Abscisic Acid (d6-ABA)	269.2	159.1	20

Note: The MRM transitions for DPA are proposed based on its chemical structure and may require optimization on the specific LC-MS/MS instrument used.

Experimental Protocols

Sample Preparation and Homogenization

Due to the hard nature and often high lipid content of seeds, proper homogenization is critical for efficient extraction.

- Materials:
 - Seed samples

- Liquid nitrogen
- Mortar and pestle or bead mill homogenizer
- 2.0 mL microcentrifuge tubes
- Ceramic or steel beads
- Analytical balance
- Protocol:
 - Accurately weigh 50-100 mg of seeds and record the fresh weight. For dry weight determination, a separate batch of seeds should be dried in an oven at 60-80°C until a constant weight is achieved.
 - Freeze the seed samples in liquid nitrogen.
 - Immediately grind the frozen seeds to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer with ceramic or steel beads.[\[3\]](#)[\[4\]](#)
 - Transfer the powdered sample to a pre-weighed 2.0 mL microcentrifuge tube.

Extraction

This protocol utilizes a solvent mixture optimized for the extraction of ABA and its metabolites.

- Materials:
 - Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)[\[3\]](#)[\[4\]](#)
 - Internal standard: Deuterated abscisic acid (d6-ABA) solution (1 µg/mL in methanol)
 - Vortex mixer
 - Centrifuge (refrigerated)
- Protocol:

- To the powdered seed sample, add 1 mL of the extraction solvent.
- Add a known amount of the internal standard (e.g., 10 μ L of 1 μ g/mL d6-ABA). The use of an internal standard is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis.
- Vortex the mixture vigorously for 1 minute.
- Incubate the sample on a shaker at 4°C for 30 minutes.
- Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- To ensure complete extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled. However, a single extraction with vigorous vortexing can provide accurate results when an internal standard is used.[\[3\]](#)[\[4\]](#)

Solid-Phase Extraction (SPE) for Purification

SPE is employed to remove interfering compounds from the crude extract, thereby improving the quality of the LC-MS/MS analysis. Oasis HLB cartridges are well-suited for the purification of ABA and its metabolites.[\[3\]](#)[\[4\]](#)

- Materials:
 - Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)
 - SPE manifold
 - Methanol
 - Water (LC-MS grade)
 - Elution solvent: Methanol with 1% acetic acid
 - Nitrogen evaporator or centrifugal vacuum concentrator
- Protocol:

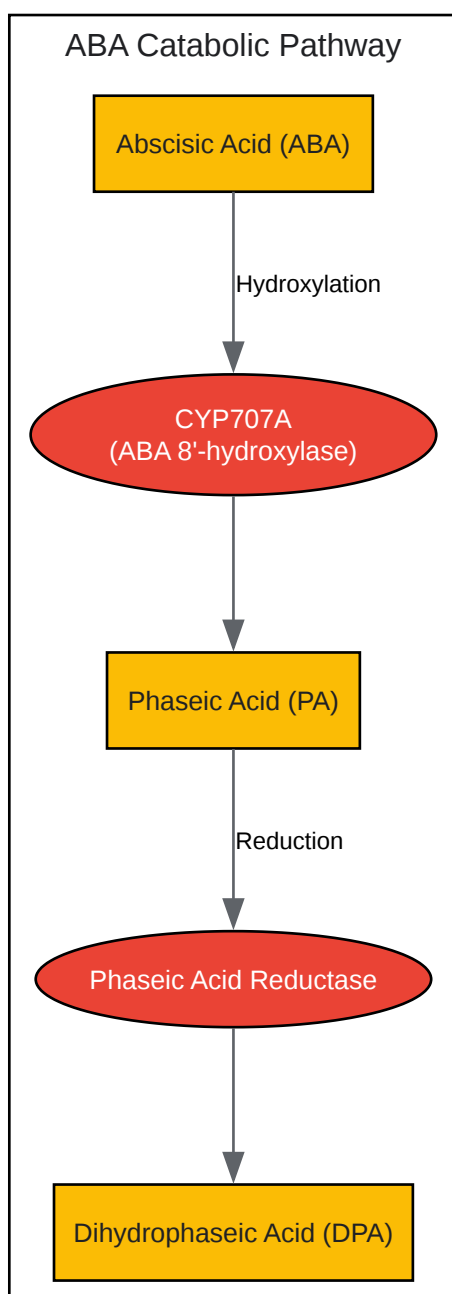
- Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge run dry.
- Load the sample: Dilute the supernatant from the extraction step with 1 mL of water and load it onto the conditioned SPE cartridge.
- Wash the cartridge: Pass 1 mL of water through the cartridge to remove polar interferences.
- Elute the analytes: Elute the DPA and other ABA metabolites with 1 mL of the elution solvent into a clean collection tube.
- Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
- Reconstitute the sample: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Quantification

- Instrumentation:
 - Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
- LC Parameters (example):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration step.
 - Flow Rate: 0.3 mL/min

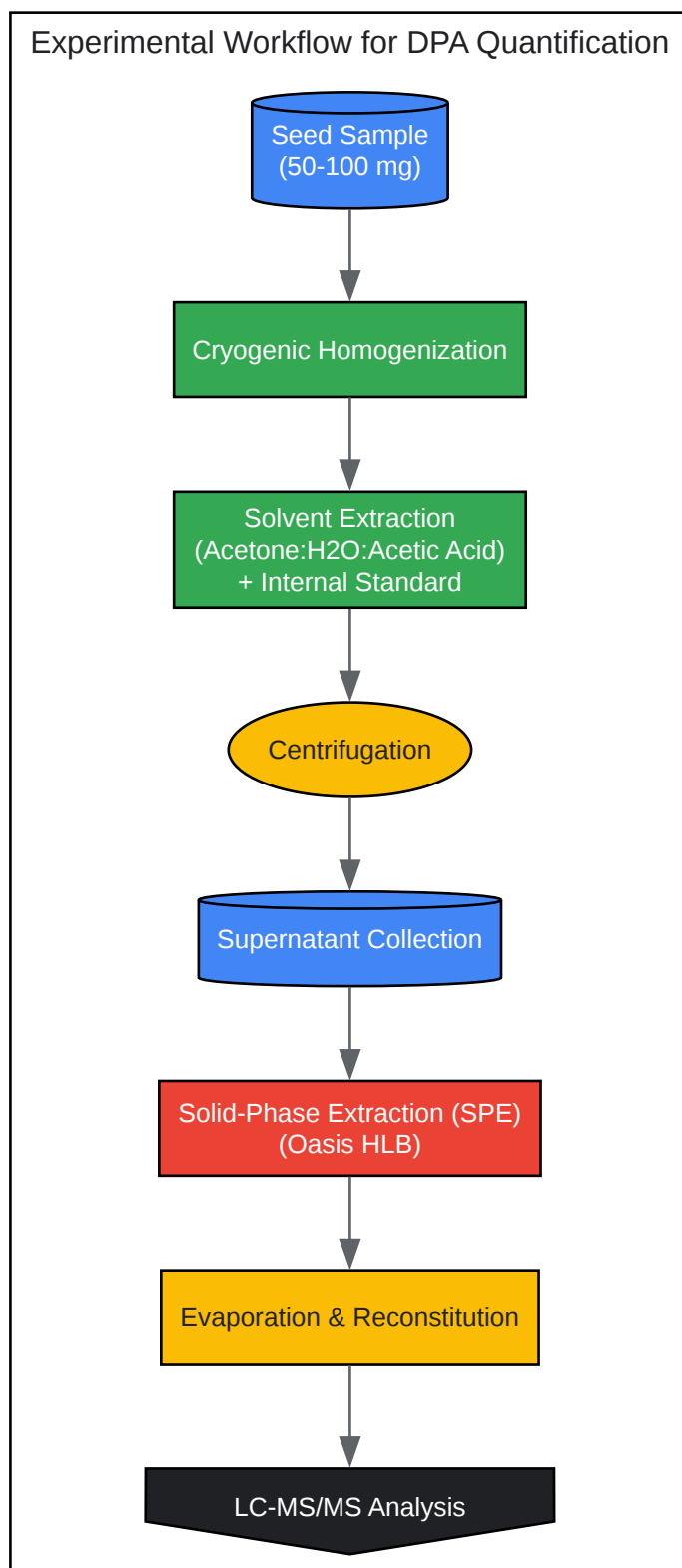
- Injection Volume: 5-10 μ L
- Column Temperature: 40°C
- MS/MS Parameters (example):
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 2.
 - Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Mandatory Visualization



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Caption: Simplified ABA catabolic pathway leading to DPA.



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Caption: Workflow for DPA quantification in seeds.

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